molecular formula C20H18ClN3O3S B11060058 1-(4-chlorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione

1-(4-chlorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione

Cat. No.: B11060058
M. Wt: 415.9 g/mol
InChI Key: MXBWHMCWDVKHEO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-{[1-(2-thienylcarbonyl)-4-piperidyl]amino}-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that combines a pyrrole ring, a piperidine ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-{[1-(2-thienylcarbonyl)-4-piperidyl]amino}-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrole ring with a 4-chlorophenyl group, typically using a Friedel-Crafts acylation reaction.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate compound.

    Incorporation of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the piperidine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-{[1-(2-thienylcarbonyl)-4-piperidyl]amino}-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-3-{[1-(2-thienylcarbonyl)-4-piperidyl]amino}-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-{[1-(2-thienylcarbonyl)-4-piperidyl]amino}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione: A simpler analog with a similar pyrrole and chlorophenyl structure.

    1-(2-Aminoethyl)-1H-pyrrole-2,5-dione: Another analog with an aminoethyl group instead of the piperidine and thiophene rings.

Uniqueness

1-(4-Chlorophenyl)-3-{[1-(2-thienylcarbonyl)-4-piperidyl]amino}-1H-pyrrole-2,5-dione is unique due to its combination of three different ring systems (pyrrole, piperidine, and thiophene) and the presence of a chlorophenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogs.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(thiophene-2-carbonyl)piperidin-4-yl]amino]pyrrole-2,5-dione

InChI

InChI=1S/C20H18ClN3O3S/c21-13-3-5-15(6-4-13)24-18(25)12-16(19(24)26)22-14-7-9-23(10-8-14)20(27)17-2-1-11-28-17/h1-6,11-12,14,22H,7-10H2

InChI Key

MXBWHMCWDVKHEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4

Origin of Product

United States

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